Boc-Thr-OBzl
Overview
Description
Boc-Thr-OBzl is an organic compound that is commonly used as a protective group in peptide synthesis . It is used to protect the amino acid threonine at the N-terminus . It is used in the preparation of substituted oxopyridine derivatives as factor XIa and plasma kallikrein inhibitors useful in treating thrombotic or thromboembolic diseases .
Synthesis Analysis
The synthesis of Boc-Thr-OBzl typically involves the reaction of the Boc protecting group with the hydroxyl group of threonine to form Boc-Thr-OH . Subsequently, an appropriate activating reagent (such as DCC or HATU) is used to react with benzyl alcohol to produce the final product, Boc-Thr-OBzl .Molecular Structure Analysis
Boc-Thr-OBzl has the molecular formula C16H23NO5 and a molecular weight of 309.36 . It is a compound where the N-terminal protecting group Boc (tert-butyloxycarbonyl) and the C-terminal substituent benzyl (Bzl) are connected .Chemical Reactions Analysis
In peptide synthesis, Boc-Thr-OBzl is used as a protective group for the amino acid threonine . The benzyl group can be removed with HF, TFMSA, or TMSOTf when the peptide is cleaved from the resin . It can also be removed by hydrogenolysis .Physical And Chemical Properties Analysis
Boc-Thr-OBzl has a boiling point of 464.0±40.0°C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Field
Biochemistry and Peptide Chemistry
Summary of the Application
Boc-Thr-OBzl is used in the synthesis of peptides, particularly those containing difficult sequences . This is part of the O-acyl isopeptide method, which has been found to be advantageous for peptide preparation .
Methods of Application
The O-acyl isopeptide method involves the use of an O-acyl instead of N-acyl hydroxyamino acid residue within the peptide backbone . This changes the secondary structure of the native peptide, decreasing the unfavorable nature derived from difficult sequences . The O-acyl isopeptide then affords the corresponding target peptide via an O–N intramolecular acyl migration reaction .
Results or Outcomes
The use of Boc-Thr-OBzl in this method has enabled the synthesis of bioactive peptides containing difficult sequences, such as influenza A virus-related peptide and Alzheimer’s disease-related amyloid β .
Application in Chromophoric Peptide Substrates
Field
Summary of the Application
Boc-Thr-OBzl is used in the synthesis of chromophoric peptide substrates for chymosin (rennin), a milk-clotting enzyme .
Methods of Application
Boc-Thr-OBzl is incorporated into hexapeptide substrates, which are then hydrolyzed by chymosin . The rate of hydrolysis is studied to understand the interactions between chymosin and its substrates .
Results or Outcomes
The study found that the presence of a seryl residue in the peptide chain significantly increases the rate of hydrolysis of the sensitive bond . This suggests that the seryl residue contributes to the effectiveness of the interactions between chymosin and its substrates .
Application in Proteasome Inhibition
Field
Summary of the Application
Boc-Thr-OBzl is used in the synthesis of peptide aldehyde derivatives, which are designed to inhibit 20S proteasomes .
Methods of Application
Boc-Thr-OBzl is incorporated into peptide aldehyde derivatives . These derivatives are then assayed for their ability to inhibit 20S proteasomes .
Results or Outcomes
Among the synthesized derivatives, Boc-Ser(OBzl)-Leu-Leucinal exhibited significant activity in inhibiting 20S proteasomes .
Application in Synthesis of Bioactive Peptides
Field
Biochemistry and Peptide Chemistry
Summary of the Application
Boc-Thr-OBzl is used in the synthesis of bioactive peptides, such as influenza A virus-related peptide and Alzheimer’s disease-related amyloid β .
Methods of Application
The O-acyl isopeptide method is used, which involves the use of an O-acyl instead of N-acyl hydroxyamino acid residue within the peptide backbone . This changes the secondary structure of the native peptide, decreasing the unfavorable nature derived from difficult sequences . The O-acyl isopeptide then affords the corresponding target peptide via an O–N intramolecular acyl migration reaction .
Results or Outcomes
The use of Boc-Thr-OBzl in this method has enabled the synthesis of bioactive peptides containing difficult sequences .
Application in Proteasome Inhibition
Field
Summary of the Application
Boc-Thr-OBzl is used in the synthesis of peptide aldehyde derivatives, which are designed to inhibit 20S proteasomes .
Methods of Application
Boc-Thr-OBzl is incorporated into peptide aldehyde derivatives . These derivatives are then assayed for their ability to inhibit 20S proteasomes .
Results or Outcomes
Among the synthesized derivatives, Boc-Ser(OBzl)-Leu-Leucinal exhibited the most activity, which represented an order of magnitude enhancement compared with MG132 .
Application in Peptide Synthesis at Elevated Temperature
Field
Biochemistry and Peptide Chemistry
Summary of the Application
Boc-Thr-OBzl is used in a new patented coupling methodology for peptide synthesis at elevated temperature .
Methods of Application
This method offers improvements over existing carbodiimide methodology by providing faster activation and corresponding reduction in epimerization . It also offers increased stabilization of acid sensitive linkages at high temperature .
Results or Outcomes
The use of Boc-Thr-OBzl in this method has enabled the synthesis of peptides at elevated temperatures, with faster activation and reduced epimerization .
Application in Synthesis of Bioactive Peptides
Field
Biochemistry and Peptide Chemistry
Summary of the Application
Boc-Thr-OBzl is used in the synthesis of bioactive peptides, such as influenza A virus-related peptide and Alzheimer’s disease-related amyloid β .
Methods of Application
The O-acyl isopeptide method is used, which involves the use of an O-acyl instead of N-acyl hydroxyamino acid residue within the peptide backbone . This changes the secondary structure of the native peptide, decreasing the unfavorable nature derived from difficult sequences . The O-acyl isopeptide then affords the corresponding target peptide via an O–N intramolecular acyl migration reaction .
Results or Outcomes
The use of Boc-Thr-OBzl in this method has enabled the synthesis of bioactive peptides containing difficult sequences .
Application in Proteasome Inhibition
Field
Summary of the Application
Boc-Thr-OBzl is used in the synthesis of peptide aldehyde derivatives, which are designed to inhibit 20S proteasomes .
Methods of Application
Boc-Thr-OBzl is incorporated into peptide aldehyde derivatives . These derivatives are then assayed for their ability to inhibit 20S proteasomes .
Results or Outcomes
Among the synthesized derivatives, Boc-Ser(OBzl)-Leu-Leucinal exhibited the most activity, which represented an order of magnitude enhancement compared with MG132 .
Application in Peptide Synthesis at Elevated Temperature
Field
Biochemistry and Peptide Chemistry
Summary of the Application
Boc-Thr-OBzl is used in a new patented coupling methodology for peptide synthesis at elevated temperature .
Methods of Application
This method offers improvements over existing carbodiimide methodology by providing faster activation and corresponding reduction in epimerization . It also offers increased stabilization of acid sensitive linkages at high temperature .
Results or Outcomes
The use of Boc-Thr-OBzl in this method has enabled the synthesis of peptides at elevated temperatures, with faster activation and reduced epimerization .
Safety And Hazards
Boc-Thr-OBzl is a chemical substance that has certain toxicity and irritancy . During operation, appropriate protective equipment such as laboratory gloves and goggles should be worn . It should be operated in a well-ventilated laboratory to avoid inhalation or skin contact . If accidentally inhaled or contacted, the affected area should be immediately cleaned and medical help should be sought .
Future Directions
properties
IUPAC Name |
benzyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGXXUNJQGWOP-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Thr-OBzl |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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